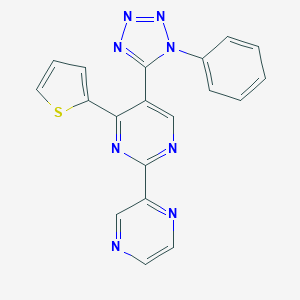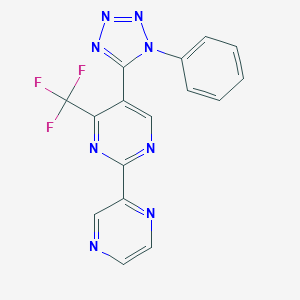![molecular formula C15H13BrN2OS B214942 N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTM is a thioamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as a neuroprotective agent. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation as a potential cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, including its further investigation as a potential anticancer agent, its potential as a neuroprotective agent, and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Métodos De Síntesis
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-methylbenzoyl chloride. The resulting compound can be purified using a variety of techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit a range of potential applications in scientific research, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer treatment.
Propiedades
Fórmula molecular |
C15H13BrN2OS |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-6-2-3-7-11(10)14(19)18-15(20)17-13-9-5-4-8-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
Clave InChI |
QQXLTYHITVLNQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)